molecular formula C9H17NO B13255226 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine

Cat. No.: B13255226
M. Wt: 155.24 g/mol
InChI Key: SHEXISWAZXFOMK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine is a chemical compound with the molecular formula C9H17NO. It is known for its unique structure, which includes a cyclopropyl group and a methoxymethyl group attached to a pyrrolidine ring.

Preparation Methods

The synthesis of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine typically involves the reaction of cyclopropylmethylamine with formaldehyde and methanol under specific conditions. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine stands out due to its unique structural features and reactivity. Similar compounds include:

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-cyclopropyl-2-(methoxymethyl)pyrrolidine

InChI

InChI=1S/C9H17NO/c1-11-7-9(8-3-4-8)5-2-6-10-9/h8,10H,2-7H2,1H3

InChI Key

SHEXISWAZXFOMK-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCN1)C2CC2

Origin of Product

United States

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